molecular formula C20H30O3 B10767722 11(R)-Hepe

11(R)-Hepe

Cat. No.: B10767722
M. Wt: 318.4 g/mol
InChI Key: IDEHSDHMEMMYIR-DJWFCICMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11®-Hydroxy-eicosapentaenoic acid, commonly known as 11®-Hepe, is a specialized pro-resolving lipid mediator derived from eicosapentaenoic acid. It plays a significant role in the resolution of inflammation and has been studied for its potential therapeutic applications in various inflammatory diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11®-Hydroxy-eicosapentaenoic acid typically involves the enzymatic conversion of eicosapentaenoic acid using lipoxygenases. The reaction conditions often include the presence of oxygen and specific cofactors that facilitate the enzymatic activity. The process can be optimized by controlling the temperature, pH, and substrate concentration to achieve high yields of the desired product.

Industrial Production Methods

Industrial production of 11®-Hydroxy-eicosapentaenoic acid may involve biotechnological approaches, such as the use of genetically engineered microorganisms that express the necessary enzymes for the conversion of eicosapentaenoic acid. These microorganisms can be cultured in large-scale bioreactors under controlled conditions to produce significant quantities of the compound.

Chemical Reactions Analysis

Types of Reactions

11®-Hydroxy-eicosapentaenoic acid undergoes various chemical reactions, including:

    Oxidation: It can be further oxidized to form other hydroxylated derivatives.

    Reduction: Reduction reactions can convert it into less oxidized forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Conditions for substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include various hydroxylated and reduced derivatives of 11®-Hydroxy-eicosapentaenoic acid, which may have distinct biological activities.

Scientific Research Applications

11®-Hydroxy-eicosapentaenoic acid has been extensively studied for its role in resolving inflammation. Its applications span across multiple fields:

    Chemistry: It is used as a model compound to study lipid oxidation and enzymatic pathways.

    Biology: It plays a crucial role in cellular signaling and the resolution of inflammation.

    Medicine: It has potential therapeutic applications in treating inflammatory diseases such as arthritis and cardiovascular diseases.

    Industry: It is used in the development of anti-inflammatory drugs and supplements.

Mechanism of Action

11®-Hydroxy-eicosapentaenoic acid exerts its effects by interacting with specific receptors on the surface of immune cells. It activates signaling pathways that promote the resolution of inflammation, including the inhibition of pro-inflammatory cytokine production and the enhancement of phagocytosis of apoptotic cells. The molecular targets include G-protein coupled receptors and nuclear receptors that regulate gene expression involved in inflammation resolution.

Comparison with Similar Compounds

11®-Hydroxy-eicosapentaenoic acid is unique among hydroxylated eicosapentaenoic acid derivatives due to its specific stereochemistry and biological activity. Similar compounds include:

    12(S)-Hydroxy-eicosapentaenoic acid: Another hydroxylated derivative with different stereochemistry and biological effects.

    15(S)-Hydroxy-eicosapentaenoic acid: Known for its anti-inflammatory properties but with distinct molecular targets.

    5(S)-Hydroxy-eicosapentaenoic acid: Involved in the biosynthesis of leukotrienes, which are potent inflammatory mediators.

These compounds share structural similarities but differ in their biological activities and mechanisms of action, highlighting the unique properties of 11®-Hydroxy-eicosapentaenoic acid in inflammation resolution.

Properties

IUPAC Name

(5Z,8Z,11R,12E,14Z,17Z)-11-hydroxyicosa-5,8,12,14,17-pentaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O3/c1-2-3-4-5-7-10-13-16-19(21)17-14-11-8-6-9-12-15-18-20(22)23/h3-4,6-7,9-11,13-14,16,19,21H,2,5,8,12,15,17-18H2,1H3,(H,22,23)/b4-3-,9-6-,10-7-,14-11-,16-13+/t19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDEHSDHMEMMYIR-DJWFCICMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CC=CC(CC=CCC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C=C\[C@@H](C/C=C\C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 11R-HEPE
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012534
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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